4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine
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Overview
Description
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine is a compound with the molecular formula C11H12N4. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine are currently unknown. This compound belongs to the class of organic compounds known as imidazoles . Imidazoles are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms
Mode of Action
The mode of action of This compound Imidazoles often act by forming hydrogen bonds with their targets, leading to changes in the targets’ structure and function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazoles can participate in a variety of biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of nitrogen on a carbonyl carbon, leading to the formation of a new carbon-nitrogen bond .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s solubility, volatility, and stability can influence its bioavailability.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its targets. Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Preparation Methods
The synthesis of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine typically involves the reaction of 4-methylimidazole with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating infections and cancer.
Comparison with Similar Compounds
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its chemical properties and applications.
Properties
IUPAC Name |
1-[(E)-benzylideneamino]-4-methylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-9-8-15(11(12)14-9)13-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,12,14)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPMBZWAQDWVQI-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)N)N=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=N1)N)/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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